![molecular formula C31H55NO9 B1443851 Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 262856-89-3](/img/structure/B1443851.png)
Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Overview
Description
Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a crucial compound in the biomedical field . It finds extensive applications in the realm of antiviral drug development as well as the investigation of infectious diseases .
Molecular Structure Analysis
The molecular formula of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is C31H55NO9 . Its molecular weight is 585.77 . The InChI key is VJUYUJJXKXZILI-JQWMYKLHSA-N .Physical And Chemical Properties Analysis
The compound is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research for the study of protein interactions and functions. It can be used to modify proteins or peptides to study their structure-activity relationships .
Antiviral Drug Development
The compound shows promise in the development of antiviral drugs. Its structure allows for the potential inhibition of viral entry or replication in host cells, which is crucial in combating viral infections .
Antibacterial Applications
Research indicates potential antibacterial properties, making it a candidate for developing new antibacterial agents, especially against drug-resistant strains .
Antitumor Research
The molecular structure of this compound suggests it could be used in antitumor studies, possibly as a carrier for antitumor drugs or as a part of a drug conjugate to target cancer cells .
Surfactant in Biochemical Assays
Due to its surfactant properties, it can be used in biochemical assays where it helps in solubilizing proteins or other hydrophobic compounds .
Infectious Disease Investigation
It has applications in the investigation of infectious diseases, providing a tool for researchers to understand pathogen-host interactions and develop targeted therapies .
Drug Delivery Systems
The compound’s ability to form stable structures makes it suitable for use in drug delivery systems, potentially improving the efficacy and stability of therapeutic agents .
Biomolecular Research
In biomolecular research, it can be used to study cell membrane dynamics or as a component in the synthesis of glycolipids, which are essential for cell recognition and signaling .
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUYUJJXKXZILI-JQWMYKLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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